Naphthalene green

Description

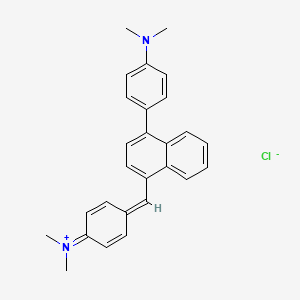

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHVLOAWKJNKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Green Spectrum: A Technical Guide to Naphthalene Green Compounds

An in-depth analysis for researchers, scientists, and drug development professionals on the chemical structures, properties, and applications of Naphthalene Green V and Naphthol Green B.

A notable ambiguity exists within chemical and biological research concerning the term "this compound." This guide elucidates the distinct nature of two separate compounds often conflated: the industrial dye this compound V and the vital histological stain Naphthol Green B. By providing a clear delineation of their chemical structures, physicochemical properties, and applications, this document serves as a crucial reference for accurate scientific endeavor.

Chemical Identity and Structure

A fundamental distinction between the two "this compound" compounds lies in their core chemical structures. This compound V is a synthetic organic dye, while Naphthol Green B is a complex organometallic compound.

Table 1: Chemical Identification of this compound Compounds

| Identifier | This compound V | Naphthol Green B |

| IUPAC Name | [4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate |

| CAS Number | 13158-69-5 | 19381-50-1 |

| Synonyms | This compound | Acid Green 1, Naphthol Green |

| Molecular Formula | C27H27ClN2 | C30H15FeN3Na3O15S3 |

Physicochemical Properties

The differing structures of these compounds give rise to distinct physicochemical properties, which dictate their respective applications. Naphthol Green B's properties make it particularly suitable for biological staining in aqueous environments.

Table 2: Physicochemical Properties of this compound Compounds

| Property | This compound V | Naphthol Green B |

| Molecular Weight | 414.97 g/mol | 878.46 g/mol [1] |

| Appearance | Data not readily available | Dark green to black powder[2] |

| Solubility in Water | Data not readily available | Very soluble |

| Solubility in Ethanol | Soluble | Very soluble |

| Absorption Maxima (λmax) | Data not readily available | 714 nm in water[3] |

Applications in Scientific Research

While both are green dyes, their utility in research, particularly for drug development and life sciences, is vastly different. This compound V is primarily an industrial colorant, whereas Naphthol Green B is a well-established stain in histology.

-

This compound V : Its applications are predominantly in the textile and ink industries. There is limited documented use of this compound in biological research or drug development.

-

Naphthol Green B : This compound is a cornerstone of histological staining, particularly in trichrome staining methods. Its primary research application is to stain collagen, allowing for the clear differentiation of connective tissue from cellular elements.[3][4] This is of paramount importance in studying fibrosis, wound healing, and tissue engineering – all critical areas in drug development.

Experimental Protocols: Naphthol Green B in Histological Staining

Naphthol Green B is frequently used as a green counterstain in Masson's Trichrome staining protocol, which differentiates collagen from muscle and cytoplasm. Below is a detailed methodology adapted for the use of Naphthol Green B.

Masson's Trichrome Stain with Naphthol Green B

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (prepared by mixing equal parts of Solution A and Solution B)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic/Phosphotungstic Acid Solution

-

Naphthol Green B Solution (2% in distilled water with 1% acetic acid)

-

1% Acetic Acid Solution

-

Ethanol (95% and 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Rinse in running tap water.

-

-

Mordanting:

-

Place slides in pre-warmed Bouin's solution at 56°C for 1 hour.[5]

-

Allow to cool and rinse thoroughly in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Rinse in running tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Wash in distilled water.

-

-

Differentiation:

-

Immerse in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

-

-

Collagen Staining:

-

Transfer directly to Naphthol Green B solution and stain for 5-10 minutes.

-

Rinse briefly in 1% acetic acid solution.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red/Pink

-

Collagen: Green

Visualizing Experimental Workflows

A clear understanding of the histological staining process is essential for reproducible results. The following diagrams illustrate the logical flow of tissue preparation and the specific Masson's Trichrome staining protocol.

References

The Synthesis of Naphthalene Green B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway for Naphthalene Green B (Acid Green 1), a valuable dye in various scientific applications. This document outlines the core chemical transformations, experimental protocols, and quantitative data associated with its preparation, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound B is a coordination complex of iron(III) with three ligands of 1-nitroso-2-naphthol-6-sulfonic acid.[1] Its chemical formula is C₃₀H₁₅FeN₃Na₃O₁₅S₃, and it is registered under CAS number 19381-50-1. The synthesis of this complex dye is a multi-step process involving the preparation of the organic ligand followed by its coordination with an iron salt. This guide will detail the distinct stages of this synthesis.

Overall Synthesis Pathway

The synthesis of this compound B can be conceptually divided into two primary stages:

-

Synthesis of the Ligand: Preparation of 1-nitroso-2-naphthol-6-sulfonic acid from the starting material, 2-naphthol. This stage involves two key chemical reactions:

-

Sulfonation of 2-naphthol to introduce a sulfonic acid group at the 6-position, yielding 2-naphthol-6-sulfonic acid (Schaeffer's acid).

-

Nitrosation of 2-naphthol-6-sulfonic acid to introduce a nitroso group at the 1-position.

-

-

Complexation with Iron: Reaction of the synthesized 1-nitroso-2-naphthol-6-sulfonic acid ligand with an iron(III) salt to form the final this compound B complex.

The logical flow of this synthesis is depicted in the following diagram:

Stage 1: Synthesis of 1-nitroso-2-naphthol-6-sulfonic Acid

This stage focuses on the chemical modification of 2-naphthol to create the necessary ligand for the final complex.

Step 1: Sulfonation of 2-Naphthol

The initial step is the sulfonation of 2-naphthol to produce 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's acid. The sodium salt of this acid is referred to as Schaeffer's Salt.

Reaction:

Experimental Protocol:

A general procedure for the sulfonation of 2-naphthol involves reacting it with concentrated sulfuric acid at elevated temperatures.

-

Reaction Setup: In a suitable reaction vessel, 2-naphthol is heated.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is added to the heated 2-naphthol. The reaction temperature is typically maintained around 100-105°C.

-

Reaction Time: The reaction mixture is stirred at this temperature for several hours to ensure the completion of the sulfonation.

-

Work-up: The reaction mixture is then poured into water.

-

Isolation of the Sodium Salt (Schaeffer's Salt): The aqueous solution is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate. The resulting precipitate of sodium 2-naphthol-6-sulfonate is then isolated by filtration.

Quantitative Data:

| Parameter | Value | Reference |

| Purity of Sodium 2-naphthol-6-sulfonate | 92% | [2] |

| Recovery Rate | 93.7% | [2] |

Step 2: Nitrosation of 2-Naphthol-6-sulfonic Acid

The second step in the ligand synthesis is the introduction of a nitroso group at the 1-position of the 2-naphthol-6-sulfonic acid.

Reaction:

Experimental Protocol:

The nitrosation is typically carried out by treating an aqueous solution of the sodium salt of 2-naphthol-6-sulfonic acid (Schaeffer's Salt) with sodium nitrite in the presence of a mineral acid.

-

Dissolution: Schaeffer's Salt is dissolved in water.

-

Acidification and Cooling: The solution is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) and cooled to a low temperature, typically 0-5°C, in an ice bath.

-

Addition of Sodium Nitrite: A solution of sodium nitrite is added dropwise to the cooled and acidified solution while maintaining the low temperature.

-

Reaction Completion: The reaction mixture is stirred for a period to ensure complete nitrosation.

-

Isolation: The resulting 1-nitroso-2-naphthol-6-sulfonic acid may precipitate from the solution and can be collected by filtration.

Stage 2: Complexation with Iron

The final stage of the synthesis involves the coordination of the 1-nitroso-2-naphthol-6-sulfonic acid ligand with an iron(III) salt to form this compound B.

Reaction:

Experimental Protocol:

The complexation is achieved by reacting the sodium salt of the ligand with a suitable iron(III) salt in an aqueous solution.

-

Ligand Solution: An aqueous solution of sodium 1-nitroso-2-naphthol-6-sulfonate is prepared.

-

Iron Salt Solution: A solution of an iron(III) salt, such as ferric chloride (FeCl₃), is prepared.

-

Complexation Reaction: The iron(III) salt solution is added to the ligand solution. The reaction is typically carried out at a controlled pH.

-

Precipitation and Isolation: The this compound B complex, being a trisodium salt, is soluble in water. The product is often isolated by salting out with sodium chloride, followed by filtration.

-

Purification: The crude product can be purified by recrystallization.

Quantitative Data:

Synthesis Pathway Diagram

The detailed chemical transformations in the synthesis of this compound B are illustrated below.

Conclusion

The synthesis of this compound B is a well-established process rooted in fundamental organic and coordination chemistry principles. By carefully controlling the reaction conditions for the sulfonation and nitrosation of 2-naphthol, the desired ligand can be efficiently prepared. Subsequent complexation with an iron(III) salt yields the final dye. This guide provides a foundational understanding of the synthesis pathway, which can be further optimized and adapted for specific research and development needs.

References

Naphthol Green B: An In-depth Technical Guide on its Core Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol Green B, a synthetic nitroso dye, is widely utilized in histology and various industrial applications for its vibrant green coloration. While its use as a biological stain, particularly for collagen, is well-established, a detailed understanding of its molecular mechanism of action at a biochemical level is often presumed rather than explicitly detailed. This technical guide consolidates the available scientific knowledge on the core mechanism of Naphthol Green B, focusing on its well-characterized interaction with proteins, exemplified by its binding to bovine serum albumin (BSA). This interaction serves as a fundamental model for its function as a biological stain. This document provides quantitative binding data, detailed experimental protocols for characterization, and visual representations of the underlying processes to support researchers in cell biology, histology, and potentially in the preliminary stages of drug development where protein-dye interactions are relevant. It is important to note that the broader pharmacological mechanism of action of Naphthol Green B, beyond its role as a stain, is not extensively characterized in publicly available literature.

Introduction

Naphthol Green B (Acid Green 1) is a water-soluble, iron-complex dye.[1] In biological research, its primary application is in staining procedures, where it imparts a distinct green color to proteins, most notably collagen.[1] The staining mechanism is generally attributed to an acid dye-protein interaction, where the sulfonic acid groups of the dye form electrostatic bonds with positively charged amino acid residues on the protein.[2] However, a more detailed biophysical understanding of this interaction is crucial for optimizing staining protocols and for exploring any potential off-target effects in biological systems.

This guide focuses on the extensively studied interaction between Naphthol Green B and Bovine Serum Albumin (BSA) as a model system to elucidate its core mechanism of action as a protein stain. The binding of Naphthol Green B to BSA has been quantitatively characterized, providing valuable insights into the thermodynamics and stoichiometry of the interaction.

Core Mechanism of Action: Protein Binding

The foundational mechanism of action for Naphthol Green B as a biological stain is its ability to bind to proteins. This interaction is primarily non-covalent, driven by electrostatic forces.

Interaction with Bovine Serum Albumin (BSA): A Case Study

A key study investigated the binding of Naphthol Green B to BSA using fluorescence spectroscopy.[2] The study revealed that Naphthol Green B effectively quenches the intrinsic fluorescence of BSA, indicating a direct interaction. The nature of this quenching was determined to be static, meaning a stable ground-state complex is formed between the dye and the protein.[2]

The primary driving force for this interaction was identified as electrostatic attraction.[2] At physiological pH, BSA has a net negative charge, but it also possesses localized positively charged regions due to amino acid residues like lysine and arginine. The negatively charged sulfonic acid groups on the Naphthol Green B molecule are attracted to these positive patches on the protein surface.

Quantitative Data: Binding of Naphthol Green B to BSA

The following table summarizes the quantitative parameters of the interaction between Naphthol Green B and Bovine Serum Albumin, as determined by fluorescence spectroscopy.[2]

| Parameter | Value | Unit | Significance |

| Binding Constant (Ka) | 1.411 x 105 | L·mol-1 | Indicates a strong binding affinity between Naphthol Green B and BSA. |

| Number of Binding Sites (n) | ~1.26 | - | Suggests an approximate 1:1 binding stoichiometry between the dye and the protein. |

| Enthalpy Change (ΔH) | -5.707 | kJ·mol-1 | The negative value indicates that the binding process is exothermic. |

| Gibbs Free Energy Change (ΔG) | -30.25 | kJ·mol-1 | The negative value signifies that the binding is a spontaneous process. |

| Entropy Change (ΔS) | 79.95 | J·mol-1·K-1 | The positive value suggests an increase in disorder, likely due to the release of water molecules upon binding. |

Experimental Protocol: Characterization of Naphthol Green B - Protein Interaction via Fluorescence Spectroscopy

This section provides a detailed methodology for replicating the key experiment to determine the binding parameters of Naphthol Green B with a protein like BSA.[2]

Objective: To determine the binding constant, number of binding sites, and thermodynamic parameters of the Naphthol Green B-BSA interaction.

Materials:

-

Naphthol Green B

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer (pH 7.4)

-

NaCl

-

Fluorescence spectrophotometer

-

Thermostatic water bath

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1.0 x 10-3 M stock solution of BSA in Tris-HCl buffer.

-

Prepare a 1.0 x 10-3 M stock solution of Naphthol Green B in Tris-HCl buffer.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorescence spectrophotometer to 280 nm (for tryptophan and tyrosine residues in BSA) and record the emission spectra from 300 to 450 nm.

-

Pipette 3.0 mL of the BSA solution into a quartz cuvette.

-

Successively add small aliquots of the Naphthol Green B stock solution to the BSA solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Perform the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism.

-

For static quenching, use the following equation to calculate the binding constant (Ka) and the number of binding sites (n):

-

log[(F0 - F) / F] = logKa + nlog[L]

-

Where F0 and F are the fluorescence intensities in the absence and presence of the quencher (Naphthol Green B), respectively, and [L] is the concentration of the quencher.

-

-

Calculate the thermodynamic parameters (ΔH, ΔG, and ΔS) using the van't Hoff equation:

-

lnKa = -ΔH / RT + ΔS / R

-

ΔG = ΔH - TΔS

-

-

Visualizations

Signaling Pathway and Logical Relationships

Since Naphthol Green B's primary described mechanism is direct protein binding for staining rather than influencing a signaling cascade, a traditional signaling pathway diagram is not applicable. Instead, the following diagram illustrates the logical workflow for characterizing the protein binding of Naphthol Green B.

Caption: Experimental workflow for determining Naphthol Green B-protein binding.

Conceptual Diagram of Naphthol Green B Binding to a Protein

This diagram illustrates the conceptual interaction between a Naphthol Green B molecule and a protein, highlighting the key electrostatic interaction.

References

An In-depth Technical Guide to the Spectral Properties of Naphthalene Green V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Naphthalene Green V, also known as Naphthol Green B or Acid Green 1. The document details its absorption characteristics, fluorescence behavior, and indicator properties, supported by quantitative data, experimental methodologies, and explanatory diagrams.

Compound Identification and Core Properties

This compound V is a synthetic, water-soluble iron coordination complex.[1] Structurally, it consists of a central Iron(III) ion coordinated by three ligands derived from a sulfonated version of 1-nitroso-2-naphthol.[1][2] This complex structure is responsible for its distinct spectral characteristics and applications.

Table 1: General and Chemical Properties of this compound V

| Property | Value | Reference(s) |

| Common Name | This compound V, Naphthol Green B, Acid Green 1 | [1][2] |

| CAS Number | 19381-50-1 | |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [1] |

| Molecular Weight | 878.46 g/mol | |

| Appearance | Dark green powder | [3] |

| Solubility | Soluble in water | [1] |

Spectroscopic and Photophysical Properties

The defining characteristics of this compound V lie in its interaction with electromagnetic radiation. These properties are summarized below.

UV-Visible Absorption

This compound V exhibits a strong and characteristic absorption band in the far-red region of the visible spectrum. This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition between the molecular orbitals of the naphthol ligands and the d-orbitals of the central iron(III) ion.[4] The absorption of red light results in the compound's eponymous green appearance.[4]

Table 2: UV-Visible Absorption Properties of this compound V

| Parameter | Value | Solvent / Conditions | Reference(s) |

| Absorption Maximum (λmax) | 710 - 720 nm | Water | [4] |

| Alternative λmax | 714 nm | Water | [1][4] |

| Absorption Range | ~700 - 738 nm | Aqueous Media | [4] |

| Specific Absorptivity (A 1%/1cm) | ≥ 100 at λmax | Water | [4] |

| Molar Absorptivity (ε) | High (Implied by Specific Absorptivity) | Water | [4] |

Fluorescence Characteristics

While some commercial suppliers classify this compound V as a fluorescent dye, this is inconsistent with the fundamental principles of coordination chemistry.[5][6] As an iron(III) coordination complex, this compound V is expected to exhibit little to no fluorescence. The paramagnetic Fe(III) center with its unpaired d-electrons provides efficient non-radiative decay pathways, effectively quenching the fluorescence of the organic ligands.[7] This quenching can occur through mechanisms such as intersystem crossing to triplet states or electron transfer, which are significantly faster than the radiative process of fluorescence.[7][8]

Therefore, for practical purposes, the fluorescence quantum yield of this compound V is considered negligible.

Solvatochromism

The absorption spectrum of this compound V is sensitive to its chemical microenvironment, a phenomenon known as solvatochromism.[4] In the presence of certain cationic surfactants, the absorption maximum can undergo a bathochromic (red) shift to longer wavelengths, reaching up to 738 nm.[4] This shift indicates a change in the solvation shell and the electronic environment surrounding the dye complex.[4]

Indicator Properties

This compound V is utilized in analytical chemistry as both a pH indicator and a complexometric indicator for titrations.[4][7][9] While its precise pH transition range and associated color change are not widely documented, a 1% aqueous solution is reported to have a pH of 9.3, suggesting its utility in alkaline conditions.

Experimental Protocols

The following sections detail standardized methodologies for the spectral characterization of this compound V.

Protocol for UV-Visible Absorbance Measurement

This protocol outlines the steps to determine the absorption spectrum and maximum absorption wavelength (λmax) of this compound V.

-

Solution Preparation:

-

Prepare a stock solution of this compound V (e.g., 1 mg/mL) in deionized water.

-

From the stock, prepare a dilute working solution in a 1 cm path-length quartz cuvette. The concentration should be adjusted so that the absorbance at the λmax is approximately 0.1 to avoid inner filter effects.[7]

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Visible spectrophotometer.

-

Fill a reference cuvette with the solvent (deionized water) to record a baseline.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a wavelength range from approximately 400 nm to 900 nm.

-

Record the absorbance spectrum. The peak of the most intense band in the visible region is the λmax.[7]

-

-

Data Analysis:

-

Subtract the solvent baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Protocol for Fluorescence Spectroscopy

This protocol is designed to assess the fluorescence properties of a given compound. For this compound V, it would serve to confirm the expected fluorescence quenching.

-

Sample Preparation:

-

Prepare a solution in a quartz fluorescence cuvette with an absorbance of <0.1 at the excitation wavelength to minimize reabsorption effects.[7]

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission wavelength (if unknown, start ~20 nm longer than the absorption maximum) and scan a range of excitation wavelengths across the absorption band. The resulting spectrum should resemble the absorption spectrum for a pure compound.

-

Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum (e.g., 714 nm).[7] Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., from 725 nm) to ~900 nm.

-

The detector is typically positioned at a 90° angle to the incident light path to minimize scattering interference.

-

-

Data Analysis:

-

Record the excitation and emission spectra.

-

For this compound V, the emission spectrum is expected to show a very low signal-to-noise ratio, confirming that fluorescence is quenched.

-

If a signal is detected, the quantum yield (Φ) can be determined relative to a known standard (e.g., Rhodamine B) using the comparative method.

-

Visualizations: Workflows and Photophysical Principles

Diagrams generated using Graphviz provide clear visual representations of experimental processes and the underlying quantum mechanical principles.

Caption: Experimental workflow for spectral characterization.

Caption: Jablonski diagram illustrating fluorescence quenching.

References

- 1. Naphthol Green B - Wikipedia [en.wikipedia.org]

- 2. Chart of pH Indicator Ranges [sciencecompany.com]

- 3. acad.depauw.edu [acad.depauw.edu]

- 4. 萘酚绿 B suitable for microscopy, suitable for suitability for complexometry | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. quora.com [quora.com]

- 9. nilechemicals.com [nilechemicals.com]

An In-depth Technical Guide to Naphthalene Green Compounds

This guide provides a detailed overview of compounds referred to as "Naphthalene Green," focusing on their chemical identifiers and physicochemical properties. The term "this compound" is applied to several distinct chemical entities, and this document aims to clarify their individual characteristics for researchers, scientists, and drug development professionals.

Physicochemical Data of this compound Compounds

The following table summarizes the key quantitative data for various compounds identified as "this compound." This structured format allows for easy comparison of their molecular formulas, CAS numbers, and molecular weights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 13158-69-5 | C₂₇H₂₇ClN₂ | 414.97 |

| Naphthol Green B | 19381-50-1 | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | 878.45 |

| Sumitomo this compound VS | 12768-78-4 | C₃₁H₃₃N₂NaO₆S₂ | 616.72 |

It is crucial for researchers to verify the specific compound being used by referencing the CAS number to ensure the accuracy and reproducibility of their experiments. The significant differences in molecular structure and weight among these compounds will have profound implications for their chemical and biological activities.

Further Research and Experimental Considerations

Due to the distinct nature of these compounds, their applications, biological interactions, and experimental protocols will vary significantly. The following sections will delve into the specific details for the most prominent of these, "Naphthol Green B," given its common usage in biological staining. Information for other "this compound" variants is less prevalent in publicly available scientific literature.

Naphthol Green B: A Deeper Look

Naphthol Green B is a coordination complex of iron and is utilized as a dye in various scientific applications.[1]

Naphthol Green B is commonly employed in histology for staining collagen and as part of polychrome staining methods for animal tissues.[1] A typical workflow for its use in a trichrome staining protocol is outlined below.

The following is a representative protocol for a Masson's Trichrome stain, where Naphthol Green B can be used as the green counterstain.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes of 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes of 3 minutes each.

-

Transfer to 95% Ethanol: 2 changes of 3 minutes each.

-

Transfer to 70% Ethanol: 3 minutes.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Place in Bouin's fluid at 56°C for 1 hour.

-

Rinse in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Rinse in running tap water for 10 minutes.

-

-

Plasma Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Counterstaining:

-

Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Transfer directly to Naphthol Green B solution (2.5% in 2.5% acetic acid) for 5 minutes.

-

Rinse in 1% acetic acid for 2 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol, followed by absolute ethanol, 3 changes of 1 minute each.

-

Clear in xylene, 2 changes of 2 minutes each.

-

Mount with a synthetic mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Green

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathway interactions for Naphthol Green B. Its primary role is as a biological stain, and it is not typically used in contexts where its interaction with signaling pathways is the primary focus of investigation. Its mechanism of action in staining is based on its charge and molecular structure, allowing it to bind to specific tissue components, rather than modulating signaling cascades.

The logical relationship for its function as a stain is based on differential binding to tissues.

This guide serves as a foundational resource for professionals working with "this compound" compounds. Due to the chemical diversity of substances referred to by this name, careful identification via CAS number is paramount for accurate and reliable scientific outcomes.

References

An In-depth Technical Guide to Naphthalene Green Dye: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene Green, also known by its Colour Index name Acid Green 1 or as Naphthol Green B, is a synthetic nitroso dye. It is a coordination complex of iron, where three ligands derived from a sulfonated 1-nitroso-2-naphthol coordinate to a central iron(III) ion. This green dye has found applications in various fields, from textile dyeing to histological staining, owing to its vibrant color and specific binding properties. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to scientific research.

Discovery and History

The story of this compound is intrinsically linked to the explosion of synthetic dye chemistry in the latter half of the 19th century. The parent compound, naphthalene, was first isolated from coal tar in 1819 by Alexander Garden and independently by John Kidd.[1] Its chemical formula was determined by Michael Faraday in 1826, and its structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866.[2] Naphthalene quickly became a crucial starting material for the synthesis of a vast array of dyes.

The key precursor to this compound, the parent sulfonated nitroso naphthol, was first synthesized by the British chemist Raphael Meldola in 1881. While the exact date for the first synthesis of the final iron complex, this compound B, is not precisely documented, it is understood to have been developed in the early 20th century, likely by German chemists working on acid dyes for protein fibers like wool and silk.[3] The manufacturing process involves the nitrosation of 6-Hydroxynaphthalene-2-sulfonic acid, which is then transformed into its iron sodium salt.[4]

Chemical and Physical Properties

This compound is a dark green powder with good solubility in water.[5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate | [6] |

| Other Names | Naphthol Green B, Acid Green 1, C.I. 10020 | [6] |

| CAS Number | 19381-50-1 | [6] |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [6] |

| Molecular Weight | 878.47 g/mol | [4] |

| Appearance | Dark green powder | [5] |

| Solubility in Water | Soluble | [6] |

| Absorption Maximum (λmax) in Water | 714 nm | [6] |

Experimental Protocols

Synthesis of this compound (A Representative Protocol)

While a detailed, publicly available industrial synthesis protocol is scarce, the following is a representative experimental procedure for the laboratory-scale synthesis of this compound, based on the known chemistry of nitrosation of naphthols and the formation of their metal complexes.

Materials:

-

6-Hydroxynaphthalene-2-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

Nitrosation of 6-Hydroxynaphthalene-2-sulfonic acid:

-

Dissolve a specific molar equivalent of 6-Hydroxynaphthalene-2-sulfonic acid in a solution of sodium hydroxide in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 molar equivalent) in water, keeping the temperature below 5 °C.

-

Acidify the mixture by the slow addition of dilute sulfuric acid, maintaining the low temperature. The formation of 1-nitroso-6-sulfonaphthalene-2-ol occurs.

-

The product can be isolated by filtration.

-

-

Formation of the Iron Complex:

-

Prepare an aqueous solution of the 1-nitroso-6-sulfonaphthalene-2-ol from the previous step.

-

In a separate vessel, prepare an aqueous solution of ferrous sulfate heptahydrate (approximately 1 molar equivalent of iron to 3 molar equivalents of the nitroso compound).

-

Slowly add the ferrous sulfate solution to the solution of the nitroso compound with constant stirring.

-

Adjust the pH of the mixture to slightly alkaline by the addition of a sodium carbonate solution to facilitate the complexation and precipitation of the dye.

-

The resulting green precipitate of this compound is then collected by filtration, washed with water to remove excess salts, and dried.

-

Collagen Staining in Histological Sections

This compound B is a valuable stain for collagen in histological preparations. The following is a typical protocol for its use.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Distilled water

-

Weigert's iron hematoxylin solution (for nuclear counterstaining, optional)

-

Naphthol Green B staining solution (e.g., 0.1% w/v in a saturated aqueous solution of picric acid)

-

Glacial acetic acid

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain in Weigert's iron hematoxylin for 5-10 minutes.

-

Wash in running tap water.

-

Differentiate in 1% acid-alcohol if necessary.

-

"Blue" the nuclei in Scott's tap water substitute or running tap water.

-

Wash in distilled water.

-

-

Collagen Staining:

-

Immerse slides in the Naphthol Green B staining solution for 30-60 minutes.

-

-

Dehydration and Mounting:

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through 95% and two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Collagen: Green

-

Nuclei (if counterstained): Blue/Black

-

Cytoplasm and other tissue elements: Varying shades depending on the counterstains used.

Visualizations

Caption: Synthesis pathway of this compound B.

Caption: Histological staining workflow using this compound B.

References

- 1. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. CN101723808B - Method for preparing 1-naphthol by using pigment green B catalysis - Google Patents [patents.google.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CN114874643A - Green acid dye composition, green acid dye and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity : Oriental Journal of Chemistry [orientjchem.org]

The Theoretical Framework of Naphthalene Green Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Naphthalene Green staining, a vital technique in histological studies for the visualization of collagen and other connective tissues. This document outlines the theoretical basis of the staining mechanism, provides detailed experimental protocols, and presents quantitative data to support the understanding and application of this method.

Introduction to this compound

This compound, also known as Naphthol Green B or Acid Green 1, is a synthetic nitroso dye belonging to the acid dye category.[1][2] In histological applications, it is predominantly used as a counterstain to selectively color collagen and other extracellular matrix components, providing a stark contrast to cellular elements.[1] Its most common application is within trichrome staining methods, such as Masson's Trichrome and Goldner's Trichrome, where it imparts a vibrant green color to collagen fibers, aiding in the assessment of fibrosis and other pathological conditions.[3][4]

The Theoretical Basis of Staining

The primary mechanism governing this compound's staining action is a non-covalent, electrostatic interaction between the dye molecules and tissue proteins. This interaction is facilitated by the chemical structures of both the dye and the protein targets.

Chemical Properties of this compound:

This compound is an anionic dye, meaning it carries a negative charge at a low pH. This is due to the presence of sulfonic acid (-SO₃H) groups in its molecular structure.[2] In an acidic solution, these groups deprotonate to form sulfonate ions (-SO₃⁻), rendering the dye molecule negatively charged.

Interaction with Proteins:

Proteins are polymers of amino acids, some of which possess basic side chains (e.g., lysine, arginine, and histidine). In an acidic environment, the amino groups (-NH₂) in these basic amino acid residues become protonated, acquiring a positive charge (-NH₃⁺).

The staining mechanism, therefore, relies on the electrostatic attraction between the negatively charged sulfonate groups of this compound and the positively charged amino groups of proteins. This forms a stable dye-protein complex, resulting in the visible staining of the tissue.

Specificity for Collagen:

While this compound can bind to various proteins, its pronounced staining of collagen in trichrome methods is a result of a differential staining process. Trichrome staining protocols employ a sequence of dyes with varying molecular sizes and a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid) treatment step.[4][5] The larger this compound molecules are thought to be more readily washed out from denser, less porous tissues like cytoplasm, but are retained within the more porous collagen fiber network. The polyacid treatment is also believed to act as a "differentiator," removing the initial red plasma stain from collagen, thus allowing for the subsequent binding of the green counterstain.[4]

Visualizing the Staining Mechanism

Caption: Electrostatic attraction between this compound and a protein chain.

Quantitative Data on this compound-Protein Interaction

The interaction between this compound (referred to as Naphthol Green B) and proteins has been quantitatively studied. A notable investigation into its binding with bovine serum albumin (BSA) provides valuable insights into the thermodynamics and stoichiometry of this interaction.

| Parameter | Value | Description |

| Binding Constant (K) | 1.411 x 10⁵ L·mol⁻¹ | Indicates a strong binding affinity between this compound and BSA. |

| Number of Binding Sites (n) | ~1.26 | Suggests an approximate 1:1 binding stoichiometry. |

| Enthalpy Change (ΔH) | -5.707 kJ·mol⁻¹ | The negative value indicates that the binding process is exothermic. |

| Gibbs Free Energy Change (ΔG) | -30.25 kJ·mol⁻¹ | The negative value signifies that the binding is a spontaneous process. |

| Entropy Change (ΔS) | 79.95 J·mol⁻¹·K⁻¹ | The positive value suggests an increase in disorder, likely due to the displacement of water molecules upon binding. |

Table 1: Thermodynamic and Binding Parameters of this compound B with Bovine Serum Albumin.

Experimental Protocols

This compound is often used as a component in trichrome staining methods. Below is a detailed protocol for a one-step trichrome stain as described by Mollier, which explicitly utilizes Naphthol Green B.

Mollier's One-Step Trichrome Stain with Naphthol Green B

Materials:

-

Fixative: Bouin's fluid or 10% neutral buffered formalin.

-

Staining Solution:

-

Distilled water: 100 mL

-

Naphthol Green B: 1 g

-

Acetic acid, glacial: 1 mL

-

-

Nuclear Stain (Pre-stain): Weigert's iron hematoxylin.

-

Differentiation Solution (if needed): 1% Acetic acid.

-

Dehydrating Agents: Graded alcohols (e.g., 95% and 100% ethanol).

-

Clearing Agent: Xylene.

-

Mounting Medium: Resinous mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate sections through a series of graded alcohols to distilled water.

-

-

Mordanting (for formalin-fixed tissues):

-

If the tissue was fixed in formalin, mordant in Bouin's fluid for 1 hour at 56°C to improve staining quality.

-

Rinse thoroughly in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Trichrome Staining:

-

Immerse slides in the Naphthol Green B staining solution for 5-10 minutes.

-

-

Differentiation:

-

Briefly rinse in 1% acetic acid to differentiate.

-

-

Dehydration and Clearing:

-

Rapidly dehydrate through graded alcohols.

-

Clear in xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red (from the Biebrich Scarlet-Acid Fuchsin pre-stain often used in conjunction with this method)

-

Collagen: Green

Visualizing the Experimental Workflow

Caption: A generalized workflow for trichrome staining.

Conclusion

This compound is a valuable tool in histology, providing a robust and reliable method for the visualization of collagen and connective tissue. Its staining mechanism, rooted in fundamental electrostatic interactions, allows for clear differentiation of tissue components, which is crucial for both research and diagnostic applications. The provided protocols and quantitative data offer a solid foundation for the effective implementation and interpretation of this compound staining in a laboratory setting. As with any histological technique, adherence to standardized procedures and a thorough understanding of the underlying principles are paramount for achieving optimal and reproducible results.

References

Navigating the Risks: A Technical Guide to Naphthalene Green Health and Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of Naphthalene green in a laboratory setting. For the purposes of this guide, "this compound" will be addressed by examining the well-documented hazards of its core chemical structure, naphthalene. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement safe laboratory practices and mitigate potential risks associated with this compound.

Section 1: Hazard Identification and Classification

Naphthalene is a polycyclic aromatic hydrocarbon that is classified as a hazardous substance with multiple risk factors. A thorough understanding of its hazard profile is the first step in ensuring laboratory safety.

GHS Hazard Statements:

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Harmful)

-

Health Hazard (Carcinogen)

-

Environment (Hazardous to the aquatic environment)

Section 2: Toxicological Data Summary

The toxicological profile of naphthalene has been established through numerous in vivo and in vitro studies. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1,800 mg/kg | [3] |

| Oral | Mouse (male) | LD50 | 533 mg/kg | [4] |

| Oral | Mouse (female) | LD50 | 710 mg/kg | [4] |

| Dermal | Rabbit | LD50 | >2,500 mg/kg | [4] |

Table 2: Occupational Exposure Limits

| Organization | Limit Type | Value |

| OSHA | PEL (8-hr TWA) | 10 ppm (50 mg/m³) |

| NIOSH | REL (10-hr TWA) | 10 ppm (50 mg/m³) |

| NIOSH | STEL (15-min) | 15 ppm (75 mg/m³) |

| ACGIH | TLV (8-hr TWA) | 10 ppm (52 mg/m³) |

Section 3: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid all personal contact, including inhalation of dust or vapors.[5]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.

-

Do not eat, drink, or smoke in areas where naphthalene is handled.[5]

-

Use non-sparking tools and equipment to prevent ignition.[6]

-

Ground and bond containers when transferring the material to prevent static discharge.[6]

Storage:

-

Store in tightly closed, original containers in a cool, dry, and well-ventilated area.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7]

-

Store separately from incompatible materials such as strong oxidizing agents.[5]

-

Protect containers from physical damage and inspect regularly for leaks.[5]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against naphthalene exposure. The following PPE is recommended when handling this chemical:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with a material thickness of 0.4 mm).[8]

-

Clothing: A lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: For operations that may generate dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

Section 5: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill and Leak Procedures:

-

Minor Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[5]

-

For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed, labeled container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Prevent the spill from entering drains or waterways.[5]

-

Section 6: Experimental Protocols

This section details the methodologies for key toxicological experiments cited in the assessment of naphthalene's health hazards.

Acute Oral Toxicity (OECD 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.[12] Animals are acclimatized to laboratory conditions for at least 5 days before the study.[4]

-

Housing and Fasting: Animals are housed individually.[4] Food is withheld overnight for rats before dosing.[4]

-

Dose Administration: The test substance is administered by gavage using a stomach tube.[4] The volume administered is typically 1 mL/100g of body weight.[13]

-

Up-and-Down Procedure:

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12] Observations are made frequently on the day of dosing and at least once daily thereafter.[12]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[12]

In Vitro Genotoxicity: Ames Test

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (His-) are used.[14]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[14]

-

Exposure:

-

Plating: The mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate.[15]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[14]

-

Scoring: The number of revertant colonies (His+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.[14] A significant increase in the number of revertant colonies indicates that the chemical is mutagenic.

In Vivo Rodent Carcinogenicity Study

Objective: To evaluate the carcinogenic potential of a substance following long-term exposure in rodents.

Methodology:

-

Animal Selection: Two rodent species, typically rats and mice, are used.[16] Young, healthy adult animals are selected and acclimatized.[17]

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.[18]

-

Administration: The test substance is typically administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).[16][17]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.[16]

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Section 7: Mechanisms of Toxicity and Signaling Pathways

The toxicity of naphthalene is primarily mediated by its metabolic activation into reactive intermediates. The following diagrams illustrate the key metabolic pathway and a general workflow for a toxicological assay.

References

- 1. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]

- 4. Acute oral toxicity-UDP : oecd-425 | PPTX [slideshare.net]

- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione depletion is a major determinant of inhaled naphthalene respiratory toxicity and naphthalene metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 18. fda.gov [fda.gov]

Navigating the Spectroscopic Landscape of Naphthalene and Naphthalene Green: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of naphthalene and the dye commonly known as Naphthalene Green (Naphthol Green B). It addresses the critical parameters of fluorescence quantum yield and molar extinction coefficient, offering both quantitative data and the detailed experimental protocols necessary for their accurate determination. This document aims to serve as a comprehensive resource for researchers leveraging these compounds in various scientific applications, from fundamental research to drug development.

Introduction: Clarifying the Nomenclature

It is crucial to distinguish between two distinct chemical entities that can be conflated by the term "this compound."

-

Naphthalene : A polycyclic aromatic hydrocarbon, is a fluorescent molecule with well-characterized spectroscopic properties. It is not colored and its fluorescence is in the UV region.

This guide will address both compounds to provide a comprehensive overview and prevent potential confusion.

Spectroscopic Properties of Naphthalene

Naphthalene is a well-studied fluorophore, and its photophysical parameters in non-polar solvents are well-documented.

Quantitative Data

The key spectroscopic parameters for naphthalene in cyclohexane are summarized in the table below.

| Parameter | Value | Wavelength/Conditions | Solvent |

| Fluorescence Quantum Yield (Φ) | 0.23 | Excitation at 270 nm | Cyclohexane |

| Molar Extinction Coefficient (ε) | 6,000 M⁻¹cm⁻¹ | at 275 nm | Cyclohexane |

Experimental Protocol: Determination of Naphthalene's Spectroscopic Parameters

The following protocols are based on established methodologies for determining the quantum yield and extinction coefficient of naphthalene.

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, governed by the Beer-Lambert law (A = εcl).

Methodology:

-

Preparation of Standard Solutions : Accurately weigh a sample of naphthalene and dissolve it in cyclohexane to prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup : Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength to 275 nm.

-

Blank Measurement : Fill a 1 cm path length quartz cuvette with pure cyclohexane and use it to zero the spectrophotometer (measure the blank).

-

Sample Measurement : Measure the absorbance of each standard solution, starting from the most dilute. Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.0).

-

Data Analysis : Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Selection of a Standard : Choose a quantum yield standard that absorbs and emits in a similar wavelength range to naphthalene. For naphthalene, a suitable standard would be another aromatic hydrocarbon with a well-characterized quantum yield in cyclohexane.

-

Preparation of Solutions : Prepare a series of dilute solutions of both the naphthalene sample and the standard in cyclohexane. The absorbance of these solutions at the excitation wavelength (270 nm) should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Absorbance Measurement : Measure the absorbance of each solution at the excitation wavelength (270 nm).

-

Fluorescence Measurement : Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

Data Analysis :

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the naphthalene samples and the standard.

-

The quantum yield of the naphthalene sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

-

-

Spectroscopic Properties of this compound (Naphthol Green B)

Naphthol Green B is a dye used in various industrial and histological applications.[1]

Quantitative Data

| Parameter | Value | Wavelength/Conditions | Solvent |

| Fluorescence Quantum Yield (Φ) | Not Reported (Likely negligible) | - | Water |

| Molar Extinction Coefficient (ε) | ~12,500 M⁻¹cm⁻¹ | at 714 nm | Water |

| Absorption Maximum (λₘₐₓ) | 714 nm[1][2] | - | Water |

Note on Molar Extinction Coefficient Calculation: One source provides the absorptivity (A 1%/1cm) as >110.[3] The molar extinction coefficient (ε) can be calculated from this value using the formula: ε = (Absorptivity * Molecular Weight) / 10. With a molecular weight of 878.47 g/mol for Naphthol Green B, the calculated molar extinction coefficient is approximately 12,500 M⁻¹cm⁻¹.

Fluorescence Properties

Naphthol Green B is a coordination complex of iron.[1] Metal complexes, particularly those involving iron, often exhibit rapid non-radiative decay pathways from their excited states, which efficiently quenches fluorescence. Consequently, it is highly probable that Naphthol Green B is non-fluorescent or has a negligible quantum yield. The description of this dye as "highly fluorescent" in some commercial sources is likely inaccurate and should be treated with caution.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Molar Extinction Coefficient.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

References

The Rise of Naphthalene Green Derivatives: An In-depth Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

The quest for brighter, more stable, and highly specific fluorophores is a driving force in the evolution of fluorescence microscopy. Among the diverse array of fluorescent compounds, naphthalene derivatives, particularly those exhibiting green fluorescence, have emerged as powerful tools for cellular imaging and analysis. Their inherent photophysical advantages, including high quantum yields, large Stokes shifts, and excellent photostability, make them ideal candidates for a wide range of applications in biological research and drug development.[1][2][3][4] This technical guide provides a comprehensive overview of naphthalene green derivatives, focusing on the widely studied 1,8-naphthalimide core, and delves into their synthesis, photophysical properties, and practical applications in fluorescence microscopy.

Core Advantages of Naphthalene-Based Fluorophores

Naphthalene derivatives, especially 1,8-naphthalimides, offer a unique combination of properties that make them superior choices for fluorescence microscopy:

-

High Quantum Yield: These molecules efficiently convert absorbed light into emitted fluorescence, resulting in brighter signals and improved signal-to-noise ratios.[2][3][5][6]

-

Large Stokes Shift: The significant separation between the maximum excitation and emission wavelengths minimizes self-quenching and reduces background interference, leading to clearer images.[3][5][7]

-

Excellent Photostability: Naphthalene-based probes exhibit remarkable resistance to photobleaching, enabling long-term imaging experiments and time-lapse studies without significant signal degradation.[2][3][8]

-

Tunable Photophysical Properties: The fluorescence characteristics of these derivatives can be readily modified through chemical synthesis, allowing for the development of probes with specific excitation and emission profiles tailored to particular applications.[3][4]

-

Sensitivity to the Microenvironment: Many naphthalene derivatives display solvatochromism, where their fluorescence properties change in response to the polarity of their surroundings. This characteristic can be exploited to probe the local environment within cells and organelles.[2][9][10]

Quantitative Data of Representative this compound Probes

The following table summarizes the key photophysical properties of several 1,8-naphthalimide derivatives that exhibit green to yellow-green fluorescence, making them suitable for the "green channel" in fluorescence microscopy.

| Probe Name/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target/Application | Reference |

| 4-amino-1,8-naphthalimide derivatives | ~400-480 | ~500-575 | High (e.g., 0.82, 0.96, 0.97 in DCM) | >100 | General cellular imaging, ion detection | [3][11] |

| NPA-TPP | Not specified | Not specified | Not specified | Not specified | Mitochondrial imaging | [8] |

| Mito-HP | Not specified | Not specified | "Turn-on" response | Not specified | Mitochondrial H₂O₂ detection | [1][5] |

| L1 (cyanine/naphthalimide hybrid) | Not specified | Green channel increases | Ratiometric | Not specified | Mitochondrial H₂S detection | [12] |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | ~400 | ~500 | ~0.87 (in some solvents) | ~100 | Molecular probe for ZnO nanoparticles | [11] |

| Ac-DEVD-PABC-Naph | ~432 | ~535 | Ratiometric change | ~103 | Caspase-3 activity visualization | [13] |

| Mt-4 | 405 | Green emission | Not specified | Large | Mitochondrial imaging | [14] |

| NG-TCF | Single wavelength | Dual emission (green channel enhanced) | Ratiometric | 120 (blue-shift) | SO₂ derivative detection | [15] |

Key Applications in Cellular Imaging

The versatility of this compound derivatives has led to their application in a multitude of cellular imaging contexts:

Organelle-Specific Imaging

A significant area of application is the targeted labeling of specific subcellular compartments. By conjugating the naphthalimide fluorophore to a targeting moiety, researchers can achieve highly specific visualization of organelles.

-

Mitochondrial Imaging: Mitochondria are crucial for cellular energy production and are implicated in numerous diseases. Naphthalimide derivatives can be appended with a triphenylphosphonium (TPP) cation, which facilitates their accumulation within the mitochondria due to the organelle's negative membrane potential.[1][5][8][14] This allows for real-time tracking of mitochondrial dynamics and morphology.[8]

Sensing of Biologically Important Analytes

The sensitivity of the naphthalimide core to its electronic environment makes it an excellent scaffold for developing "turn-on" or ratiometric fluorescent probes for various ions and small molecules.

-

Reactive Oxygen Species (ROS): Probes have been designed to detect hydrogen peroxide (H₂O₂) within mitochondria, providing insights into oxidative stress.[1][5]

-

Reactive Sulfur Species (RSS): Hybrid probes combining naphthalimide with other fluorophores have been developed for the ratiometric detection of hydrogen sulfide (H₂S) in mitochondria.[12]

-

Metal Ions: Naphthalimide-based sensors have been synthesized for the selective detection of various metal ions, including Zn²⁺, Cu²⁺, and Hg²⁺, which play critical roles in cellular function and toxicity.[3][16][17]

-

pH Sensing: The fluorescence of certain naphthalimide derivatives is pH-dependent, enabling their use as intracellular and extracellular pH sensors.[18]

Visualizing Enzymatic Activity

Naphthalimide-based probes can be engineered to respond to specific enzymatic activities, providing a powerful tool for studying cellular processes. For instance, a ratiometric probe for caspase-3, a key enzyme in apoptosis, has been developed.[13] Upon cleavage by the enzyme, the probe exhibits a distinct change in its fluorescence emission, allowing for the visualization of apoptotic events.

Experimental Protocols

General Synthesis of 4-Amino-1,8-Naphthalimide Derivatives

A common route to synthesize green-emitting 4-amino-1,8-naphthalimide derivatives involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the C-4 position of the naphthalimide ring with an amine.

Example Synthesis of an N-substituted 4-amino-1,8-naphthalimide:

-

Starting Material: 4-Bromo-1,8-naphthalic anhydride.

-

Imidation: React 4-bromo-1,8-naphthalic anhydride with a primary amine (e.g., n-butylamine) in a suitable solvent like ethanol or acetic acid under reflux to form the N-substituted 4-bromo-1,8-naphthalimide.[19]

-

Amination: The resulting N-substituted 4-bromo-1,8-naphthalimide is then reacted with a desired amine (e.g., piperidine) in a high-boiling point solvent such as 2-methoxyethanol or DMSO at an elevated temperature.[19][20]

-

Purification: The final product is typically purified by precipitation, filtration, and recrystallization or column chromatography.[19][20]

Diagram of a General Synthesis Workflow:

Caption: General synthetic route for 4-amino-1,8-naphthalimide fluorescent probes.

Protocol for Staining Live Cells with a Mitochondria-Targeting Naphthalimide Probe

This protocol is a general guideline and may require optimization for specific cell types and probes.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture them to the desired confluency in appropriate growth medium.

-

Probe Preparation: Prepare a stock solution of the mitochondria-targeting naphthalimide probe (e.g., 1 mM in DMSO).

-

Staining Solution: Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the final working concentration (typically 0.5 - 5 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[14]

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed buffer to remove any unbound probe.

-

Imaging: Add fresh pre-warmed medium or buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths.

Diagram of a Live-Cell Staining Workflow:

Caption: A typical workflow for staining live cells with a fluorescent probe.

Mechanism of Action: "Turn-On" Fluorescence

Many naphthalimide-based probes for detecting specific analytes operate on a "turn-on" mechanism, often involving Photoinduced Electron Transfer (PET).

In the "off" state, the probe is weakly fluorescent. An electron-donating group in proximity to the naphthalimide fluorophore quenches its fluorescence through PET. Upon interaction with the target analyte (e.g., a metal ion or H₂O₂), the electron-donating ability of the quenching moiety is suppressed. This inhibition of PET "turns on" the fluorescence of the naphthalimide core, resulting in a significant increase in the fluorescence signal.[16]

Diagram of the "Turn-On" Fluorescence Mechanism (PET):

Caption: Schematic of a PET-based "turn-on" fluorescent probe mechanism.

Conclusion

This compound derivatives, particularly those based on the 1,8-naphthalimide scaffold, represent a highly valuable and versatile class of fluorophores for fluorescence microscopy. Their exceptional photophysical properties, coupled with the ease of synthetic modification, have enabled the development of a wide array of probes for high-performance imaging of cellular structures and the sensitive detection of biological analytes. As research continues to advance, we can expect the development of even more sophisticated naphthalene-based probes with enhanced capabilities, further pushing the boundaries of what can be visualized and understood within the complex world of the living cell.

References

- 1. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 11. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ratiometric detection and imaging of hydrogen sulfide in mitochondria based on a cyanine/naphthalimide hybrid fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel naphthalimide-based fluorescent probe for the colorimetric and ratiometric detection of SO2 derivatives in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tis.wu.ac.th [tis.wu.ac.th]

- 17. A versatile fluorescent dye based on naphthalimide: highly selective detection of Hg2+ in aqueous solution and living cells and its aggregation-induced emission behaviour - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. scispace.com [scispace.com]

Physical and chemical characteristics of Naphthol Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction